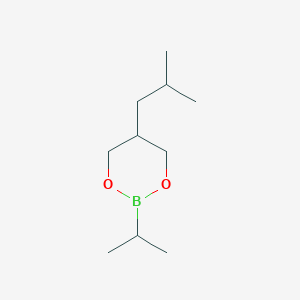
2-Nitro-2-propanoylheptyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-2-propanoylheptyl acetate is an organic compound with the molecular formula C11H19NO5 It is an ester derivative, characterized by the presence of a nitro group, a propanoyl group, and a heptyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-2-propanoylheptyl acetate typically involves the esterification of 2-nitro-2-propanoylheptanol with acetic anhydride. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The general reaction scheme is as follows:
2-Nitro-2-propanoylheptanol+Acetic Anhydride→2-Nitro-2-propanoylheptyl acetate+Acetic Acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can further enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-2-propanoylheptyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-nitro-2-propanoylheptanol and acetic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetate group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Hydrogen gas with palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols under mild heating.
Major Products
Hydrolysis: 2-Nitro-2-propanoylheptanol and acetic acid.
Reduction: 2-Amino-2-propanoylheptyl acetate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Nitro-2-propanoylheptyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive nitro group.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Nitro-2-propanoylheptyl acetate involves its interaction with biological molecules through its reactive nitro and ester groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to antimicrobial or anti-inflammatory effects. The ester group can be hydrolyzed to release the active alcohol, which may further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Nitro-2-propanoylheptanol: The alcohol precursor to the acetate ester.
2-Amino-2-propanoylheptyl acetate: The reduced form of the nitro compound.
2-Nitro-2-propanoylheptyl butyrate: An ester with a different acyl group.
Uniqueness
2-Nitro-2-propanoylheptyl acetate is unique due to its combination of a nitro group and an ester functionality, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
88226-45-3 |
|---|---|
Molecular Formula |
C12H21NO5 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
(2-nitro-2-propanoylheptyl) acetate |
InChI |
InChI=1S/C12H21NO5/c1-4-6-7-8-12(13(16)17,11(15)5-2)9-18-10(3)14/h4-9H2,1-3H3 |
InChI Key |
GPWPAJLHNZXCKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(COC(=O)C)(C(=O)CC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Diethyl(fluoro)silyl]-N-{2-[diethyl(fluoro)silyl]propyl}propan-1-amine](/img/structure/B14390055.png)
![N-[1-Carboxy-5-oxo-5-(thiophen-2-yl)pentyl]-L-alanyl-L-proline](/img/structure/B14390059.png)
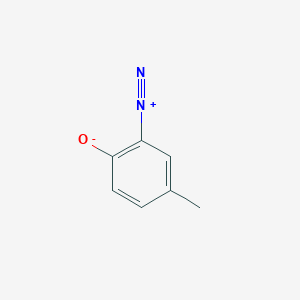

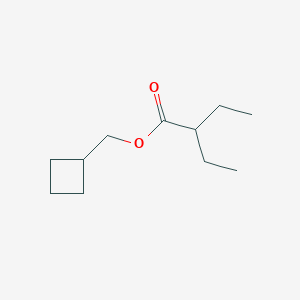

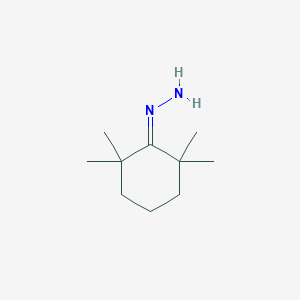
![2-Chloro-3-nitro-4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14390095.png)
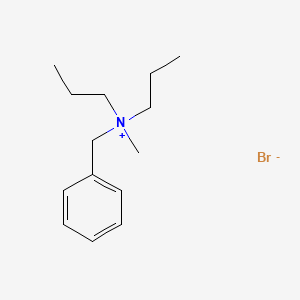

![6-[(But-2-en-1-yl)amino]-1,3-diethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14390116.png)
![7-[(4-Methoxyphenyl)tellanyl]hexahydro-1-benzofuran-2(3H)-one](/img/structure/B14390128.png)
